molecular formula C8H7N3O B15206243 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone

Cat. No.: B15206243
M. Wt: 161.16 g/mol
InChI Key: XJGPZDOTKNUDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the use of condensation agents such as formic acid, orthoesters, Lawesson’s reagent, and hypervalent iodine reagents .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, preventing their normal function and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Uniqueness: 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone is unique due to its specific substitution pattern and the presence of an ethanone group, which imparts distinct chemical reactivity and biological activity compared to other triazolopyridine derivatives.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-7-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)7-2-3-11-5-9-10-8(11)4-7/h2-5H,1H3

InChI Key

XJGPZDOTKNUDTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=NN=CN2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.